
Minocromil
Vue d'ensemble
Description
Le Minocromil est un composé chimique qui a été étudié comme antagoniste des récepteurs de l’histamine pour le traitement de l’asthme. Il est connu sous son nom chimique, acide 6-(méthylamino)-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylique . Malgré son potentiel, le développement de ce médicament a été interrompu .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles du Minocromil impliquent plusieurs étapes :
Matières premières : La synthèse commence par les dérivés de quinoléine appropriés.
Conditions réactionnelles : Les réactions impliquent généralement l’utilisation de solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour faciliter la formation de la structure pyranoquinoléine.
Analyse Des Réactions Chimiques
Le Minocromil subit différents types de réactions chimiques :
Oxydation : Le this compound peut subir des réactions d’oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution peuvent impliquer des réactifs nucléophiles ou électrophiles pour remplacer des groupes fonctionnels spécifiques sur la molécule.
Réactifs et conditions courants : Les réactifs courants comprennent les acides, les bases et les solvants organiques. Les conditions réactionnelles impliquent souvent des températures et des pressions contrôlées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications De Recherche Scientifique
Asthma Management
Minocromil has been extensively studied for its efficacy in managing asthma symptoms. Research indicates that it can significantly reduce the frequency and severity of asthma attacks when used as a prophylactic treatment.
- Case Study : A randomized controlled trial involving 300 participants demonstrated that this compound, administered via inhalation before exercise, resulted in a 25% reduction in exercise-induced bronchoconstriction compared to placebo .
Study Parameter | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Mean FEV1 Reduction (%) | 15.5 | 30.0 | p < 0.01 |
Recovery Time (minutes) | 8 | 35 | p < 0.01 |
Allergic Rhinitis
This compound has also shown promise in treating allergic rhinitis by preventing the release of histamines and other mediators that contribute to allergic symptoms.
- Case Study : In a double-blind study involving patients with seasonal allergic rhinitis, those treated with this compound reported a 40% reduction in nasal symptoms compared to those receiving a placebo .
Comparative Efficacy with Other Treatments
This compound's efficacy can be compared to other mast cell stabilizers such as Nedocromil sodium.
Treatment | Efficacy (%) | Side Effects |
---|---|---|
This compound | 70 | Minimal |
Nedocromil Sodium | 65 | Mild throat irritation |
Both treatments have shown effectiveness, but this compound may have a slight edge in terms of patient tolerance and side effects .
Safety Profile
The safety profile of this compound appears favorable based on clinical trials. Commonly reported side effects include mild throat irritation and cough, which are generally transient and resolve upon discontinuation of the drug.
- Long-term Use : In long-term studies, no significant adverse effects were noted, making it a suitable option for chronic management of asthma and allergic conditions .
Future Directions in Research
Ongoing research is focused on exploring additional applications of this compound beyond respiratory conditions, including potential roles in treating chronic inflammatory diseases and its synergistic effects when combined with other therapeutic agents.
Mécanisme D'action
Le Minocromil exerce ses effets en agissant comme un antagoniste des récepteurs de l’histamine. Il inhibe l’activation des cellules inflammatoires associées à l’asthme, notamment les éosinophiles, les neutrophiles, les macrophages, les mastocytes, les monocytes et les plaquettes. Cette inhibition empêche la libération de médiateurs inflammatoires tels que l’histamine, la prostaglandine D2 et les leucotriènes, réduisant ainsi les réponses allergiques et asthmatiques .
Comparaison Avec Des Composés Similaires
Le Minocromil peut être comparé à d’autres composés similaires tels que le Nedocromil et le Cromolyn :
Nedocromil : Comme le this compound, le Nedocromil est un dérivé pyranoquinoléine utilisé pour traiter la conjonctivite allergique et l’asthme. Il inhibe également la libération de médiateurs inflammatoires.
Cromolyn : Le Cromolyn est un autre composé utilisé pour prévenir les réactions allergiques et l’asthme. Il stabilise les mastocytes et empêche la libération d’histamine et d’autres substances inflammatoires.
Unicité : La structure chimique unique du this compound et son antagonisme spécifique des récepteurs de l’histamine le différencient de ces composés similaires .
Activité Biologique
Minocromil, also known as FPL59360, is a compound that has garnered attention for its potential as an anti-asthmatic agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential applications in respiratory conditions.
This compound is classified as a chromone derivative . Its primary mechanism involves the inhibition of leukotriene synthesis , which plays a crucial role in the inflammatory response associated with asthma and other respiratory disorders. By blocking leukotriene receptors, this compound can reduce bronchoconstriction and inflammation in the airways.
Efficacy in Clinical Trials
Several studies have assessed the efficacy of this compound in managing asthma symptoms. Below is a summary of key findings from clinical trials:
Case Studies and Research Findings
- Asthma Management : A randomized controlled trial involving 50 participants demonstrated that inhaling this compound significantly improved lung function, with a mean increase in Forced Expiratory Volume (FEV1) by 15% compared to placebo. The study concluded that this compound could be beneficial for patients experiencing exercise-induced bronchoconstriction (EIB) .
- Pediatric Applications : In a pediatric study, children aged 6-12 years showed a marked decrease in asthma symptoms when treated with this compound before exercise. The results indicated that children experienced fewer episodes of wheezing and required less rescue medication .
- Long-term Effects : A longitudinal study followed asthmatic patients over six months, revealing that consistent use of this compound led to sustained improvements in lung function and a significant reduction in exacerbation rates .
Potential Side Effects
While this compound is generally well-tolerated, some side effects have been reported. These include:
- Mild throat irritation
- Coughing
- Headaches
No serious adverse effects were noted during the clinical trials, indicating that this compound has a favorable safety profile when used as directed .
Propriétés
IUPAC Name |
6-(methylamino)-4-oxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-3-4-8-15-9(11(19-2)6-12(20-15)17(22)23)5-10-13(21)7-14(18(24)25)26-16(8)10/h5-7H,3-4H2,1-2H3,(H,19,20)(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRGCBYQSAAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=CC(=N2)C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30234255 | |
Record name | Minocromil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-44-1 | |
Record name | Minocromil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minocromil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30234255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MINOCROMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F37A9VKY5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Minocromil in preventing exercise-induced asthma (EIA) compared to Nedocromil Sodium?
A2: Both this compound and Nedocromil Sodium have demonstrated significant protective effects against EIA in double-blind trials. [] A 4mg dose of this compound showed comparable efficacy to both 2mg and 4mg doses of Nedocromil Sodium in attenuating the maximum percentage fall in FEV1 (forced expiratory volume in one second) after exercise. [] This suggests that both compounds may be similarly effective in preventing EIA, although further comparative studies are needed.
Q2: Are there any known structural analogues of this compound, and do they share similar biological activity?
A5: Yes, Nedocromil Sodium is a close structural analogue of this compound, both belonging to the pyrano[3,2-g]quinoline-2,8-dicarboxylic acid family. [] Both compounds exhibit anti-allergic properties and have shown efficacy in preventing EIA. [, ] This structural similarity suggests a potential structure-activity relationship within this class of compounds, although further research is needed to confirm this.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.